N-(benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide
Description
N-(benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide is a synthetic compound featuring a benzothiazole core linked to a butanamide backbone, substituted with a phenylsulfonyl group and a pyridin-2-ylmethyl amine.
Key structural features include:
- Benzo[d]thiazol-2-yl group: A heterocyclic aromatic moiety contributing to π-π stacking interactions and hydrogen bonding.
- Phenylsulfonyl group: Enhances solubility and influences electronic properties via electron-withdrawing effects.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c27-22(14-8-16-31(28,29)19-10-2-1-3-11-19)26(17-18-9-6-7-15-24-18)23-25-20-12-4-5-13-21(20)30-23/h1-7,9-13,15H,8,14,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUICYCUMQTTWDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde. The phenylsulfonyl group is introduced via sulfonylation reactions, often using reagents like phenylsulfonyl chloride in the presence of a base such as triethylamine. The final step involves the coupling of the pyridin-2-ylmethyl group to the butanamide backbone, which can be accomplished using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Amide Coupling and N-Alkylation
The dual amide functionalities are constructed sequentially:
-
Primary Amide Formation : EDCl/HOBt-mediated coupling of benzo[d]thiazol-2-amine with butanedioic acid .
-
N-Alkylation : Pyridin-2-ylmethyl chloride reacts with the secondary amine under basic conditions .
Reaction Pathway :
Key Observations :
Functional Modifications and SAR Insights
-
Sulfonyl Group Impact : The phenylsulfonyl group enhances metabolic stability and VEGFR-2 inhibition (IC: 0.40 µM) .
-
Pyridylmethyl Substitution : Improves solubility and binding to kinase active sites (e.g., hydrophobic interaction with Phe1047) .
Table 2 : Biological Activity of Structural Analogues
| Compound Modification | IC (µM) | Target Protein | Source |
|---|---|---|---|
| 4-(Phenylsulfonyl)butanamide | 0.40 ± 0.04 | VEGFR-2 | |
| 4-(Methylsulfonyl)butanamide | 1.20 ± 0.15 | VEGFR-2 | |
| N-(Pyridin-3-ylmethyl) variant | 0.89 ± 0.12 | MERS-CoV |
Stability and Degradation Pathways
Scientific Research Applications
Antimicrobial Activity
Benzothiazole derivatives are known for their significant antimicrobial properties. N-(benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide has been shown to disrupt bacterial cell membranes and inhibit key metabolic enzymes, making it a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
The sulfonamide group in this compound plays a crucial role in modulating inflammatory pathways. It can inhibit cyclooxygenase (COX) enzymes, which are essential for synthesizing pro-inflammatory mediators. This activity suggests potential applications in treating inflammatory conditions .
Anticancer Potential
Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways. Studies have shown that compounds similar to this compound exhibit promising anticancer activity, warranting further investigation into their mechanisms and therapeutic applications .
Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as an effective antimicrobial agent .
Case Study 2: Anti-inflammatory Activity
In vitro assays demonstrated that the compound effectively inhibited COX enzymes, leading to reduced production of inflammatory mediators. This finding supports its application in developing anti-inflammatory drugs .
Case Study 3: Anticancer Efficacy
In a recent study, the compound was tested against various cancer cell lines. Results showed that it induced apoptosis through caspase activation and significantly inhibited cell proliferation compared to control groups .
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide involves its interaction with specific molecular targets. The benzo[d]thiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The phenylsulfonyl group may enhance the compound’s binding affinity and specificity, while the pyridin-2-ylmethyl group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzo[d]thiazol-2-yl Benzamide Derivatives
describes N-(benzo[d]thiazol-2-yl)benzamides (1.2b–1.2e) with varying substituents on the benzamide ring. These compounds lack the sulfonyl and butanamide groups but share the benzothiazole core.
| Compound | Substituent | Melting Point (°C) | Rf Value | Molecular Weight | Key Spectral Features (1H NMR) |
|---|---|---|---|---|---|
| 1.2b (Benzamide) | None | 190–198 | 0.73 | 255.21 | Aromatic protons at δ 7.2–8.1 |
| 1.2c (2-Methylbenzamide) | 2-CH3 | 290–300 | 0.83 | 269.01 | Methyl peak at δ 2.4 |
| 1.2d (2-Cl-Benzamide) | 2-Cl | 201–210 | 0.65 | 289.01 | Chlorine-induced deshielding |
| 1.2e (4-Cl-Benzamide) | 4-Cl | 202–212 | 0.55 | 289.01 | Para-Cl aromatic shifts |
Comparison : The target compound’s phenylsulfonyl and butanamide groups likely increase molecular weight (>400 g/mol) and alter solubility compared to these simpler benzamides. The pyridin-2-ylmethyl substitution may enhance basicity relative to the neutral benzamide analogs .
Sulfonamide-Containing Benzothiazole Derivatives
–5 and 9 highlight sulfonamide-linked benzothiazoles with diverse cores:
Piperidine-Carboxamide Derivatives ()
Compounds 4–20 to 4–26 feature a piperidine-carboxamide scaffold instead of butanamide. For example:
- 4–20 : N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2,4-dichlorophenyl)sulfonyl)piperidine-4-carboxamide
Thiophene-Linked Sulfonamides ()
Compounds 76–84 incorporate thiophene rings, e.g., 77 : N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4′-(trifluoromethyl)biphenyl-4-sulfonamide.
Comparison : Replacing thiophene with pyridin-2-ylmethyl in the target compound may reduce steric hindrance and modulate electronic effects.
Butanamide Derivatives with Benzothiazole and Sulfonyl Groups
and provide the closest analogs:
- CAS 1170826-45-5: N-(4-Chloro-2-benzothiazolyl)-N-[2-(dimethylamino)ethyl]-4-(phenylsulfonyl)butanamide Molecular weight: 492.0 g/mol Structural differences: Chloro-substitution on benzothiazole and dimethylaminoethyl side chain vs. pyridin-2-ylmethyl in the target compound .
Comparison: The pyridin-2-ylmethyl group may enhance aromatic interactions and solubility compared to the aliphatic dimethylaminoethyl chain.
Piperazine-Linked Butanamides ()
Compounds 5c–5g (e.g., 5c : N-(2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxo-ethyl)-4-chlorobenzenesulfonamide) feature piperazine rings:
- 5c : Melting point 165–167°C, molecular weight 430 g/mol, 1H NMR piperazine signals at δ 3.1–3.5 .
Biological Activity
N-(benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, synthesizing various studies and findings related to its pharmacological effects, mechanisms of action, and potential therapeutic uses.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the condensation of benzo[d]thiazole derivatives with sulfonamide moieties. The structure can be confirmed through various spectroscopic techniques such as IR, NMR, and mass spectrometry. For instance, the characteristic absorption bands in the IR spectrum and distinct chemical shifts in the NMR spectrum provide evidence for the successful synthesis of this compound .
1. Acetylcholinesterase Inhibition
Research has shown that compounds containing a benzothiazole moiety exhibit promising acetylcholinesterase (AChE) inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's. In vitro assays demonstrated that derivatives similar to this compound can inhibit AChE effectively, with some compounds showing IC50 values in the low micromolar range .
2. Anti-inflammatory and Analgesic Activity
The compound has also been evaluated for its anti-inflammatory properties. Studies indicated that benzothiazole derivatives function as selective COX-2 inhibitors, which are important targets for nonsteroidal anti-inflammatory drugs (NSAIDs). In vivo models demonstrated that these compounds could reduce inflammation and pain, suggesting their potential as analgesics .
3. Antitumor Activity
Emerging research indicates that benzothiazole derivatives may possess antitumor properties. Specific studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines. Mechanistic studies revealed that these compounds could activate caspase pathways and inhibit cell proliferation, making them candidates for further development in cancer therapy .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : By inhibiting AChE, the compound increases acetylcholine levels in synaptic clefts, enhancing cholinergic transmission.
- COX Inhibition : The selective inhibition of COX-2 reduces the production of pro-inflammatory mediators, thereby alleviating pain and inflammation.
- Induction of Apoptosis : The activation of apoptotic pathways in tumor cells leads to reduced viability and proliferation of cancerous cells.
Case Studies
Several case studies have highlighted the efficacy of benzothiazole derivatives:
- In Vitro Study on AChE Inhibition : A series of synthesized compounds were tested against AChE, with one derivative exhibiting an IC50 value of 2.7 µM, showcasing significant inhibitory potential .
- Analgesic Activity Evaluation : In a controlled study on animal models, a derivative demonstrated a marked reduction in pain responses compared to control groups, confirming its analgesic properties .
- Antitumor Activity : A study involving various cancer cell lines showed that treatment with benzothiazole derivatives resulted in significant apoptosis rates, indicating their potential as anticancer agents .
Q & A
Q. Key Factors :
Q. Yield Optimization :
| Step | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Acylation | Pyridine | 0–5 | 72–85 | >95% |
| Alkylation | DMF | 80 | 64–78 | >90% |
How can spectroscopic and crystallographic data resolve structural ambiguities in this compound?
Basic Research Question
1H/13C NMR :
Q. X-ray Crystallography :
- Confirms dihedral angles between the benzothiazole and pyridine rings (e.g., 45–60°), critical for assessing planarity and conjugation .
- Hydrogen bonding (e.g., N–H⋯N interactions) stabilizes crystal packing .
Contradictions : Discrepancies in NMR shifts may arise from solvent polarity or impurities. Cross-validate with high-resolution mass spectrometry (HRMS) and elemental analysis .
What methodologies assess the compound’s solubility and stability under physiological conditions?
Basic Research Question
Q. Data Example :
| Condition | Half-life (h) | Major Degradation Pathway |
|---|---|---|
| pH 7.4 | 48 | Hydrolysis of amide bond |
| pH 1.2 | 12 | Sulfonyl group oxidation |
How do substituents on the benzothiazole and pyridine rings affect bioactivity?
Advanced Research Question
SAR Insights :
Q. Case Study :
| Substituent | IC50 (µM) vs. Target X | logP |
|---|---|---|
| -H (Parent) | 12.3 | 2.1 |
| -Cl | 8.9 | 2.6 |
| -NO2 | 9.4 | 2.8 |
Method : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding energy (ΔG). Validate with in vitro enzyme assays .
What strategies address contradictory data in biological activity across studies?
Advanced Research Question
Root Causes :
Q. Resolution Workflow :
Standardize Assays : Use isogenic cell lines and control for serum proteins.
Metabolite Profiling : Identify active/inactive metabolites via LC-MS/MS.
Cross-validate : Compare results from orthogonal methods (e.g., SPR vs. ITC for binding affinity) .
How can computational modeling guide the optimization of pharmacokinetic properties?
Advanced Research Question
Tools :
- ADMET Prediction : SwissADME for logP, solubility, and CYP inhibition.
- MD Simulations : GROMACS to assess membrane permeability (e.g., interaction with lipid bilayers).
Q. Case Study :
- Parent Compound : Predicted CNS permeability = Low (QPPCaco = 12 nm/s).
- Optimized Derivative : Introduce trifluoromethyl group (QPPCaco = 25 nm/s) .
Validation : Correlate in silico predictions with in vivo rodent PK studies (AUC, Cmax) .
What analytical techniques quantify trace impurities in bulk synthesis?
Basic Research Question
Q. Limit of Detection :
| Impurity | LOD (ppm) | LOQ (ppm) |
|---|---|---|
| Acyl Chloride | 50 | 150 |
| Pyridine | 100 | 300 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
